Ethylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

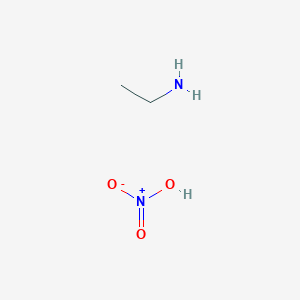

ethanamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.HNO3/c1-2-3;2-1(3)4/h2-3H2,1H3;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMKOQWBSZQAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047901 | |

| Record name | Ethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22113-86-6 | |

| Record name | Ethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22113-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022113866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of Ionic Liquids: A Technical Guide to Ethylammonium Nitrate

Published: December 14, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethylammonium nitrate (EAN), the first compound to be recognized as an ionic liquid. Discovered in 1914 by the Latvian-German chemist Paul Walden, EAN's unique properties as a salt that is liquid at near-room temperature opened the door to a new class of solvents with wide-ranging applications in chemistry, electrochemistry, and materials science. This document details the historical context of its discovery, provides a comprehensive summary of its physicochemical properties, outlines the experimental protocol for its synthesis based on Walden's original work, and presents visual representations of its synthesis and the logical progression of its discovery.

Introduction: A Serendipitous Discovery

In the early 20th century, Paul Walden was investigating the relationship between the molecular conductivity and viscosity of various substances.[1] His work in stereochemistry and the electrochemistry of nonaqueous solutions led him to explore a range of salts.[1] In 1914, during his research into molten salts, Walden synthesized this compound nitrate ([EtNH₃][NO₃]) and observed its remarkably low melting point of 12 °C.[2][3][4] This discovery marked the first documented instance of a room-temperature ionic liquid (RTIL), a substance composed entirely of ions that exists in a liquid state below 100 °C.[2]

The significance of Walden's discovery was not immediately recognized, and the field of ionic liquids remained largely dormant for several decades. It was not until the 1970s and 1980s that interest in these materials resurfaced, driven by the search for novel electrolytes for batteries.[5] Today, EAN is recognized as the progenitor of the vast and diverse family of ionic liquids, often referred to as "designer solvents" for their tunable properties.[2]

Physicochemical Properties of this compound Nitrate

This compound nitrate is an odorless and colorless to slightly yellowish liquid.[3][4] Its key physicochemical properties are summarized in the table below. These properties, particularly its low volatility, high ionic conductivity, and thermal stability, are characteristic of ionic liquids and are the basis for their utility in various applications.

| Property | Value | Temperature (°C) | Reference(s) |

| Molecular Formula | C₂H₈N₂O₃ | - | [6] |

| Molar Mass | 108.10 g/mol | - | [6] |

| Melting Point | 12 - 14 °C | - | [3][4][5][7] |

| Boiling Point | 240 °C | - | [2][4] |

| Decomposition Temperature | ~250 °C | - | [2][4] |

| Density | 1.261 g/cm³ | 20 | [2][4] |

| 1.21 g/cm³ | Not Specified | [8] | |

| 1.26 g/cm³ | 25 | [9] | |

| Viscosity | 0.28 Poise (0.028 Pa·s) | 25 | [2][4] |

| 36.5 cP | Not Specified | [8] | |

| 36.5 cP | 25 | [9] | |

| Ionic Conductivity | ~20 mS/cm | 25 | [2][4] |

| 25.4 mS/cm | Not Specified | [8] | |

| 20.28 mS/cm | 20 | [9] |

Experimental Protocol: Synthesis of this compound Nitrate

The synthesis of this compound nitrate, as first performed by Paul Walden, is a straightforward acid-base neutralization reaction.[3][7] The following protocol is a detailed methodology based on the available literature.

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Concentrated Nitric Acid (HNO₃)

-

Distilled Water

-

Ice Bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Preparation of Reactants: An aqueous solution of ethylamine is prepared by dissolving a known molar amount of ethylamine in distilled water within a round-bottom flask. The flask is placed in an ice bath and stirred continuously to manage the heat generated in the subsequent step.

-

Neutralization Reaction: A stoichiometric amount of concentrated nitric acid is added dropwise to the cooled and stirring ethylamine solution using a dropping funnel. The slow addition and cooling are crucial to control the exothermic nature of the reaction and prevent the volatilization of ethylamine.

-

Removal of Water: After the complete addition of nitric acid, the reaction mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion. The resulting solution is then transferred to a rotary evaporator to remove the water under reduced pressure.

-

Final Product: The final product, this compound nitrate, is a colorless to slightly yellowish liquid. Its purity can be assessed using techniques such as ¹H and ¹³C NMR spectroscopy.[1]

Visualizing the Discovery and Synthesis

To better understand the historical and chemical context of this compound nitrate, the following diagrams have been generated using the DOT language.

Caption: Logical pathway illustrating the scientific context and experimental steps leading to the discovery of this compound nitrate as the first room-temperature ionic liquid.

Caption: Step-by-step experimental workflow for the synthesis of this compound nitrate via the neutralization of ethylamine with nitric acid.

Conclusion

The discovery of this compound nitrate by Paul Walden in 1914 was a seminal moment in the history of chemistry, laying the groundwork for the entire field of ionic liquids.[2][7] Its characterization as a salt with a low melting point demonstrated the potential for purely ionic compounds to exist as liquids under ambient conditions. This technical guide has provided a comprehensive overview of this pioneering ionic liquid, from its historical discovery and physicochemical properties to a detailed protocol for its synthesis. The continued study of EAN and its analogues provides valuable insights into the fundamental properties of ionic liquids and fuels the development of new applications for these remarkable materials.

References

- 1. State of anion in this compound nitrate enclosed between micrometer-spaced glass plates as studied by 17 O and 15 N NMR - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01737K [pubs.rsc.org]

- 2. This compound nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. edubilla.com [edubilla.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound nitrate | C2H8N2O3 | CID 193581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. hiyka.com [hiyka.com]

- 9. This compound nitrate,>97% | IoLiTec [iolitec.de]

An In-depth Technical Guide to the Synthesis of Ethylammonium Nitrate via Neutralization Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethylammonium nitrate (EAN), a pioneering room-temperature ionic liquid, through a neutralization reaction. This document outlines the chemical principles, experimental protocols, physicochemical properties, and safety considerations associated with the synthesis of EAN.

Introduction

This compound nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻) holds a significant place in the history of chemistry as one of the first reported room-temperature ionic liquids, discovered by Paul Walden in 1914.[1] It is a protic ionic liquid, formed through the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (ethylamine).[2][3] EAN is a colorless to slightly yellowish, odorless liquid with a melting point of 12 °C.[1] Its unique properties, such as low volatility, high thermal stability, and excellent solubility in water, make it a valuable solvent in various applications, including electrochemistry, biotechnology, and green chemistry.[4]

This guide focuses on the synthesis of EAN via the direct neutralization reaction between ethylamine and nitric acid, a straightforward and common method for preparing protic ionic liquids.

Physicochemical Properties of this compound Nitrate

A summary of the key quantitative data for this compound nitrate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₉N₂O₃ | [4] |

| Molecular Weight | 108.11 g/mol | [4][5] |

| Appearance | Colorless to slightly yellowish liquid | [1] |

| Melting Point | 12 °C (54 °F; 285 K) | [1] |

| Boiling Point | 240 °C (464 °F; 513 K) | [1] |

| Density | 1.261 g/cm³ at 20 °C | [1] |

| Viscosity | 0.028 Pa·s (28 cP) at 25 °C | [1] |

| Electrical Conductivity | ~20 mS/cm at 25 °C | [1] |

| Purity (Typical) | >97% | [4] |

| Solubility | Highly soluble in water and other polar solvents. | [4] |

Synthesis of this compound Nitrate: Experimental Protocol

The synthesis of this compound nitrate is achieved through the acid-base neutralization reaction between ethylamine and nitric acid.[2][3] The reaction is exothermic and requires careful control of the temperature.

Reaction:

CH₃CH₂NH₂ + HNO₃ → [CH₃CH₂NH₃]⁺[NO₃]⁻

Materials and Equipment:

-

Ethylamine solution (e.g., 70% in water)

-

Concentrated nitric acid (e.g., 65-70%)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Rotary evaporator

-

pH meter or pH indicator strips

Experimental Procedure:

-

Preparation of Reactants: Accurately measure equimolar amounts of ethylamine and nitric acid. For example, to prepare approximately 108 g (1 mole) of EAN, you would use the appropriate volumes of the stock solutions of ethylamine and nitric acid to yield 1 mole of each reactant. It is crucial to perform this calculation based on the concentration of the starting materials.

-

Reaction Setup: Place the ethylamine solution in a round-bottom flask equipped with a magnetic stir bar. Immerse the flask in an ice bath to maintain a low temperature.

-

Addition of Nitric Acid: Slowly add the concentrated nitric acid to the stirred ethylamine solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction and maintain the temperature of the reaction mixture below 20 °C. Monitor the temperature continuously with a thermometer.

-

Neutralization: After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. Check the pH of the solution to confirm it is neutral (pH ~7). If necessary, add a small amount of ethylamine solution or nitric acid to adjust the pH.

-

Purification:

-

Water Removal: The primary impurity in the product is water from the starting solutions and the reaction itself. Remove the water under reduced pressure using a rotary evaporator. The bath temperature should be kept moderate (e.g., 50-60 °C) to avoid decomposition of the product.

-

Drying: For applications requiring very low water content, the resulting ionic liquid can be further dried under high vacuum for several hours.

-

-

Characterization: The final product should be a colorless to pale yellow liquid. The purity can be assessed using techniques such as NMR spectroscopy and Karl Fischer titration to determine the water content.

Safety Precautions:

-

This synthesis must be performed in a well-ventilated fume hood.

-

Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Ethylamine is flammable and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8]

-

The neutralization reaction is highly exothermic. Proper cooling and slow addition of the acid are critical to prevent a runaway reaction.[9]

-

Avoid contact of this compound nitrate with combustible materials as it is an oxidizing liquid and may intensify fire.[8][9]

-

Store the synthesized EAN in a tightly closed container, away from combustible materials and sources of ignition.

Logical Workflow of this compound Nitrate Synthesis

The following diagram illustrates the key steps in the synthesis of this compound nitrate via the neutralization reaction.

Caption: Workflow for the synthesis of this compound nitrate.

Applications in Research and Development

This compound nitrate is utilized in a variety of scientific and industrial applications:

-

Electrochemistry: It serves as an electrically conductive solvent.[4]

-

Biotechnology: EAN is used as a protein crystallization agent and can aid in the refolding of denatured proteins.[1]

-

Green Chemistry: Due to its low vapor pressure and low toxicity, it is considered an environmentally friendly solvent.[4][10]

-

Organic Synthesis: It can be used as a medium for various chemical reactions, sometimes leading to improved reaction rates and yields.[11][12]

This technical guide provides a foundational understanding of the synthesis of this compound nitrate. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions and purity requirements.

References

- 1. This compound nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. hiyka.com [hiyka.com]

- 5. This compound nitrate | C2H8N2O3 | CID 193581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. iolitec.de [iolitec.de]

- 9. iolitec.de [iolitec.de]

- 10. This compound nitrate (EAN), 100 g, CAS No. 22113-86-6 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration [organic-chemistry.org]

An In-depth Technical Guide to the Thermal Properties and Stability of Ethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium chloride (EAC), a primary ammonium halide salt, is a compound of significant interest in various scientific fields, including as a precursor in the synthesis of perovskite materials for optoelectronic applications and as a potential component in ionic liquids. A thorough understanding of its thermal properties and stability is paramount for its safe handling, storage, and application in diverse experimental and industrial settings. This technical guide provides a comprehensive overview of the thermal behavior of this compound chloride, presenting key quantitative data, detailed experimental protocols, and a logical representation of its thermal decomposition pathway.

Thermal Properties of this compound Chloride

The thermal characteristics of this compound chloride have been investigated using various analytical techniques. The key quantitative data are summarized in the tables below.

Phase Transitions

This compound chloride exhibits a solid-state polymorphic transition before melting.

| Property | Temperature (°C) | Temperature (K) | Method |

| Polymorphic Transition | 85 | 358 | Differential Scanning Calorimetry (DSC) |

| Melting Point | 107 - 108 | 380 - 381 | Various |

| Boiling Point (estimated) | 95.79 | 368.94 | Estimation |

Table 1: Phase Transition Temperatures of this compound Chloride.

Thermal Stability

The thermal stability of this compound chloride is a critical parameter for its application at elevated temperatures. Upon heating, it undergoes decomposition.

| Property | Description |

| Decomposition Products | Hydrogen chloride (HCl), Ethylamine (C₂H₅NH₂), Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂) |

Table 2: Thermal Decomposition Products of this compound Chloride.

Note: Specific quantitative data from thermogravimetric analysis (TGA), such as the onset decomposition temperature and percentage mass loss at distinct stages, are not yet available in publicly accessible literature. Further experimental investigation is required to populate these values. Similarly, a precise heat capacity value from Differential Scanning Calorimetry (DSC) is not currently available.

Experimental Protocols

The following sections detail the standard methodologies for determining the thermal properties of this compound chloride.

Synthesis of this compound Chloride

A common method for the synthesis of this compound chloride is the reaction between ethylamine and hydrochloric acid.

Materials:

-

Ethylamine (C₂H₅NH₂)

-

Hydrochloric acid (HCl)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

A solution of ethylamine in a suitable solvent (e.g., ethanol) is cooled in an ice bath.

-

An equimolar amount of hydrochloric acid is added dropwise to the cooled ethylamine solution while stirring continuously.

-

The reaction is exothermic, and the temperature should be maintained below 10°C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The resulting white precipitate of this compound chloride is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

The purified this compound chloride is then dried in a vacuum oven at a temperature below its melting point (e.g., 60-70°C) until a constant weight is achieved.

The following diagram illustrates the workflow for the synthesis of this compound chloride.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Application of Ethylammonium Compounds in Materials Science

Introduction

The exploration of novel organic cations has been a pivotal driver in the advancement of hybrid organic-inorganic perovskite materials, particularly for photovoltaic applications. While mthis compound (MA) was the foundational organic cation that led to the rapid rise of perovskite solar cells, its inherent instability towards moisture and heat spurred the search for more robust alternatives. This technical guide delves into the discovery and utilization of this compound (EA) compounds in materials science, with a primary focus on their role in enhancing the stability and performance of perovskite-based technologies.

This compound nitrate was first described by Paul Walden in 1914 and is considered the earliest example of a room-temperature ionic liquid.[1] In recent years, this compound halides, such as this compound iodide (EAI), have gained significant attention as a larger A-site cation in the ABX₃ perovskite structure, offering a pathway to improved material stability and tunable optoelectronic properties.

Data Presentation

Table 1: Comparative Photovoltaic Performance of Perovskite Solar Cells with Different A-site Cations

| Cation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Bandgap (eV) | Ref. |

| Mthis compound (MA) | 18-22 | 1.05-1.15 | 22-24 | 75-82 | ~1.55-1.62 | [2][3] |

| Formamidinium (FA) | 20-25 | 1.10-1.20 | 23-25 | 78-85 | ~1.47-1.51 | [2] |

| Cesium (Cs) | 15-19 (as sole cation) | 1.15-1.25 | 17-19 | 70-78 | ~1.73 | [2] |

| This compound (EA) | 10-15 (as sole cation) | 0.90-1.10 | 18-22 | 65-75 | ~2.2 | |

| Mixed Cation (e.g., MA/EA) | 15-20 | 1.08-1.18 | 21-23 | 70-80 | 1.61-1.65 |

Note: The values presented are representative ranges from various studies and can vary based on the specific device architecture, fabrication methods, and measurement conditions.

Table 2: Stability Data for Perovskite Devices with Different Cations

| Cation | Thermal Stability (T₈₀ at 85°C) | Humidity Stability (T₈₀ at 50-60% RH) | Notes | Ref. |

| Mthis compound (MA) | < 200 hours | < 100 hours | Prone to degradation into PbI₂. | [2] |

| Formamidinium (FA) | > 500 hours | ~200-300 hours | More thermally stable than MA, but can exhibit phase instability. | [2] |

| Cesium (Cs) | > 1000 hours | > 500 hours | Excellent thermal and intrinsic stability, but phase segregation can be an issue in mixed-halide systems. | [2] |

| This compound (EA) (in mixed-cation systems) | Improved compared to pure MA | Improved compared to pure MA | The larger EA cation is believed to suppress ion migration and improve structural integrity. |

Table 3: Crystallographic Data for Lead Iodide Perovskites

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Ref. |

| MAPbI₃ (tetragonal) | Tetragonal | I4/mcm | a = 8.849, c = 12.642 | |

| FAPbI₃ (trigonal) | Trigonal | P3m1 | a = 8.85, c = 10.99 | |

| CsPbI₃ (orthorhombic) | Orthorhombic | Pnma | a = 10.45, b = 4.79, c = 17.78 | |

| EAPbI₃ (predicted) | Orthorhombic | Pnma | a = 9.12, b = 13.04, c = 8.88 |

Note: The crystallographic data for EAPbI₃ is based on theoretical calculations and may vary in experimentally synthesized samples.

Experimental Protocols

Synthesis of this compound Iodide (EAI)

Materials:

-

Ethylamine solution (70% in water)

-

Hydroiodic acid (57 wt% in water)

-

Diethyl ether

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, place a magnetic stir bar.

-

Chill the flask in an ice bath.

-

Slowly add 25 mL of ethylamine solution to the flask while stirring.

-

Carefully and dropwise, add 30 mL of hydroiodic acid to the stirred ethylamine solution. The reaction is exothermic, so maintain the temperature at 0°C.

-

Continue stirring the reaction mixture in the ice bath for 2 hours.

-

After 2 hours, remove the ice bath and allow the solution to warm to room temperature.

-

Remove the solvent using a rotary evaporator at 50-60°C until a white or yellowish precipitate forms.

-

Wash the crude product with diethyl ether three times to remove unreacted starting materials and impurities.

-

Recrystallize the purified product from a minimal amount of hot ethanol, followed by cooling to induce crystallization.

-

Collect the white crystals by vacuum filtration and dry them in a vacuum oven at 60°C for 24 hours.

Synthesis of this compound Lead Iodide (EAPbI₃) Perovskite Precursor Solution

Materials:

-

This compound iodide (EAI) (synthesized as described above)

-

Lead(II) iodide (PbI₂) (99.99%)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Vial or small beaker

-

Magnetic stirrer and stir bar

Procedure:

-

In a clean, dry vial, weigh out the desired molar amounts of EAI and PbI₂. For a 1 M solution of EAPbI₃, this would be 173.01 mg of EAI and 461.01 mg of PbI₂ per 1 mL of solvent.

-

Add the appropriate volume of a solvent mixture, typically DMF:DMSO in a 4:1 volume ratio.

-

Place a small magnetic stir bar in the vial and cap it.

-

Stir the mixture on a hotplate at approximately 60-70°C until all solids are completely dissolved, resulting in a clear, yellow solution. This may take several hours.

-

Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

Fabrication of EAPbI₃ Perovskite Thin Film (Spin-Coating Method)

Materials:

-

EAPbI₃ precursor solution

-

Substrates (e.g., FTO-coated glass, cleaned)

-

Antisolvent (e.g., chlorobenzene, toluene)

-

Spin coater

-

Hotplate

Procedure:

-

Ensure the substrates are thoroughly cleaned. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

-

Place a cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the EAPbI₃ precursor solution onto the substrate to cover the surface (e.g., 50-100 µL).

-

Start the spin coating program. A typical two-step program might be:

-

Step 1: 1000 rpm for 10 seconds (for spreading the solution).

-

Step 2: 4000-6000 rpm for 30-45 seconds (for film formation).

-

-

During the second step, at about 10-15 seconds before the end, dispense a stream of antisolvent onto the spinning substrate. This induces rapid crystallization and a uniform film.

-

Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature, typically between 100°C and 150°C, for 10-20 minutes to remove residual solvent and complete the perovskite crystallization.

Signaling Pathways and Experimental Workflows

Logical Relationship of Cation Size to Perovskite Stability

The stability of the perovskite crystal structure can be predicted by the Goldschmidt tolerance factor (t), which is a function of the ionic radii of the constituent ions. For an ABX₃ perovskite, the tolerance factor is calculated as:

t = (rA + rX) / [√2 * (rB + rX)]

where rA, rB, and rX are the ionic radii of the A-site cation, B-site metal cation, and X-site halide anion, respectively. A stable cubic perovskite structure is generally formed when 't' is between 0.9 and 1.0.

Caption: Cation size influences the Goldschmidt tolerance factor and perovskite stability.

Experimental Workflow for Perovskite Solar Cell Fabrication

The fabrication of a perovskite solar cell involves a series of sequential deposition steps to create a multilayered device structure.

Caption: Workflow for fabricating a typical perovskite solar cell.

Mechanism of Stability Enhancement by this compound

The incorporation of the larger this compound cation is believed to enhance the stability of the perovskite lattice through several mechanisms, primarily by suppressing ion migration.

Caption: Proposed mechanism for stability enhancement by this compound cations.

References

An In-depth Technical Guide on the Solubility of Ethylammonium Halides in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of ethylammonium halides—specifically this compound chloride (EAC), this compound bromide (EABr), and this compound iodide (EAI)—in various organic solvents. The following sections detail quantitative solubility data, experimental methodologies for solubility determination, and key trends observed in the dissolution of these organic salts.

Quantitative Solubility Data

The solubility of this compound halides is significantly influenced by the nature of the organic solvent, particularly its polarity, and the ambient temperature. The data collected from various sources is summarized below.

Table 1: Solubility of this compound Chloride (EAC)

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Notes |

| Chloroform | CHCl₃ | 20 | 26.89[1] | - |

| Acetone | C₃H₆O | - | Sparingly soluble[1] | - |

| Diethyl Ether | (C₂H₅)₂O | - | Practically insoluble[1] | - |

| Ethanol | C₂H₅OH | - | Soluble[1] | - |

This compound chloride is also noted to be freely soluble in water.[2]

Table 2: Solubility of this compound Bromide (EABr)

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Notes |

| Water | H₂O | - | Very soluble[3] | - |

| Methanol | CH₃OH | - | Soluble[4] | Qualitative data suggests high solubility in polar solvents.[4] |

| Hexane | C₆H₁₄ | - | Limited solubility[4] | Demonstrates low solubility in non-polar environments.[4] |

| Benzene | C₆H₆ | - | Limited solubility[4] | - |

| Tetrahydrofuran (THF) | C₄H₈O | - | Insoluble[5] | Can be used to precipitate the salt from reaction mixtures.[5] |

The solubility of this compound bromide generally increases with temperature.[4]

Table 3: Solubility of this compound Iodide (EAI) and Related Compounds

Direct quantitative data for this compound iodide is sparse in the reviewed literature. However, trends can be inferred from related quaternary ammonium iodides.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Tetrathis compound iodide | Acetonitrile | 0 | 2.80 |

| Tetrathis compound iodide | Acetonitrile | 25 | 3.98 |

| Tetrapropylammonium iodide | Acetonitrile | 0 | 17.98 |

| Tetrapropylammonium iodide | Acetonitrile | 25 | 27.83 |

Data for tetra-alkyl ammonium iodides was converted from mass fraction.[6]

The general principle of "like dissolves like" is a strong predictor for the solubility of these salts.[7][8] this compound halides, being ionic and polar, exhibit higher solubility in polar organic solvents such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[9][10] Their solubility is considerably lower in non-polar solvents like hexane, benzene, and diethyl ether.[4][10][11]

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methods. The most common and reliable techniques are described below.

2.1 Isothermal Shake-Flask Method

The shake-flask method is a classical and widely used technique for determining equilibrium solubility.[12][13]

-

Principle: An excess amount of the solute (this compound halide) is added to a known volume of the solvent in a sealed flask.

-

Procedure:

-

The flask is agitated (shaken or stirred) in a constant temperature bath for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]

-

Once equilibrium is achieved, the agitation is stopped, and the solid phase is allowed to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn.

-

The concentration of the solute in the sample is determined using an appropriate analytical technique, such as gravimetric analysis (after solvent evaporation), titration, or high-performance liquid chromatography (HPLC).[14]

-

-

Advantages: This method is considered reliable and provides thermodynamically stable solubility data.[12]

2.2 Analytical and Spectroscopic Methods

Modern techniques offer faster and often more precise measurements.

-

High-Performance Liquid Chromatography (HPLC): Used for accurate concentration measurement of the solute in a saturated solution.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A newer method that can determine solubility with high accuracy and speed. It analyzes samples of saturated solutions without the need to separate the liquid and solid phases, as the dissolved and dispersed components show distinct signals in the NMR spectrum.[13]

2.3 Quasi-Static Method

This method involves approaching the equilibrium from both undersaturated and supersaturated conditions. By averaging the results, it can provide a more precise measurement of the solubility product.[12]

Visualization of Experimental Workflow

While this document cannot generate dynamic visualizations, the following DOT script outlines the logical flow of the isothermal shake-flask method for determining solubility.

References

- 1. This compound chloride [chemister.ru]

- 2. This compound chloride(557-66-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. ETHYLAMINE HYDROBROMIDE | 593-55-5 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. grokipedia.com [grokipedia.com]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Ethylammonium in the Genesis of Protic Ionic Liquids: A Technical Guide

Introduction: Protic Ionic Liquids (PILs) represent a significant subclass of ionic liquids, distinguished by their formation through the proton transfer from a Brønsted acid to a Brønsted base.[1] Among the cations that form these unique solvents, ethylammonium holds a place of historical and fundamental importance. This compound nitrate ([CH₃CH₂NH₃]⁺[NO₃]⁻), first described in 1914, is widely considered the earliest reported room-temperature ionic liquid, making it a model compound for understanding PIL behavior.[1][2] This technical guide offers an in-depth exploration of the this compound cation's role in the formation, properties, and application of PILs, tailored for researchers, scientists, and professionals in drug development.

The Core Mechanism: Proton Transfer and Hydrogen Bonding

The formation of an this compound-based PIL is fundamentally a reversible acid-base neutralization reaction.[3][4] A Brønsted acid (e.g., nitric acid) donates a proton to the lone pair of electrons on the nitrogen atom of the Brønsted base, ethylamine.[1][5] This proton transfer results in the formation of the this compound cation ([CH₃CH₂NH₃]⁺) and the conjugate base of the acid, the anion (e.g., [NO₃]⁻).

The key to the this compound cation's function lies in the three protons attached to the nitrogen atom.[2] These protons are available for hydrogen bonding, creating extensive, three-dimensional hydrogen-bonded networks within the liquid, similar in nature to those found in water.[1][2] This network is crucial in dictating the physicochemical properties of the resulting PIL, including its viscosity, conductivity, and thermal stability. The equilibrium nature of this proton transfer means that neutral acid and base species can coexist within the liquid, influencing its overall characteristics.[4][6]

References

An In-depth Technical Guide to the Exploratory Studies of Ethylammonium-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of exploratory studies into ethylammonium-based compounds, a diverse class of molecules with significant potential in therapeutic applications. This document details their synthesis, characterization, biological activities, and pharmacokinetic profiles, offering a foundational resource for professionals in drug discovery and development.

Classification and Structure-Activity Relationships of this compound-Based Compounds

This compound-based compounds can be broadly categorized, each with distinct structure-activity relationships (SARs) that dictate their biological effects. The primary classes include:

-

Simple this compound Salts: These are the most basic forms, such as this compound nitrate (EAN), and are often used as ionic liquids in various chemical and biological applications. Their biological activity is generally limited but they serve as important precursors for more complex derivatives.

-

Tetraalkylammonium Salts: This class, exemplified by tetrathis compound (TEA), features a quaternary ammonium cation with four ethyl groups. These compounds are well-known for their ability to block ion channels, particularly potassium channels. The size and symmetry of the alkyl groups are critical for their interaction with the channel pore.

-

Functionalized Quaternary Ammonium Compounds (QACs): This is a vast and versatile category where the this compound core is functionalized with various chemical moieties. These modifications are designed to enhance specific biological activities, such as antimicrobial or anticancer effects. A common strategy involves incorporating long alkyl chains to increase lipophilicity and improve membrane disruption, a key mechanism for antimicrobial action. The nature of the functional group, the length of the alkyl chain, and the counter-ion all play crucial roles in the compound's efficacy and toxicity profile. For instance, the highest biocidal activity is often observed in QACs with 12-14 carbon chains for Gram-positive bacteria and yeasts, and 14-16 carbon chains for Gram-negative bacteria[1].

-

Compounds Containing an this compound Moiety: In this category, the this compound group is part of a larger, more complex molecule. An example is the cycloalkanol ethylamine scaffold, which has been explored for developing selective norepinephrine reuptake inhibitors[2][3]. The ethylamine portion of these molecules is often crucial for their interaction with biological targets.

The SAR for these compounds is a key area of investigation. For antimicrobial QACs, for example, a balance between the hydrophilic quaternary ammonium head and the hydrophobic alkyl tail is essential for their membrane-disrupting activity.

Synthesis and Characterization

The synthesis of this compound-based compounds typically involves the quaternization of a tertiary amine with an ethyl halide. More complex, functionalized derivatives can be synthesized through multi-step reactions.

General Synthesis of Tetrathis compound Halides

A common method for preparing tetrathis compound (TEA) halides is the reaction of triethylamine with an ethyl halide[4].

Characterization Techniques

The structural confirmation and purity assessment of synthesized this compound compounds are crucial. Standard characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively[5][6].

-

Mass Spectrometry (MS): This technique determines the molecular weight and can provide information about the molecular formula of the compound[5].

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Elemental Analysis: This provides the percentage composition of elements in the compound, which helps in confirming the empirical formula.

Biological Activities and Mechanisms of Action

This compound-based compounds exhibit a wide range of biological activities, with antimicrobial and ion channel modulation being the most extensively studied.

Antimicrobial Activity

Many functionalized QACs are potent antimicrobial agents effective against a broad spectrum of bacteria, fungi, and enveloped viruses[7].

Mechanism of Action: The primary antimicrobial mechanism of QACs involves the disruption of the cell membrane. The positively charged quaternary ammonium head interacts with the negatively charged components of the bacterial cell membrane, leading to its destabilization. The hydrophobic alkyl chains then penetrate the lipid bilayer, causing a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. Synthesis and characterization of tetraphenylammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethylammonium Iodide for Perovskite Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylammonium iodide (EAI) is an organic ammonium halide salt that serves as a crucial precursor in the fabrication of perovskite materials for various optoelectronic applications, including high-efficiency perovskite solar cells and light-emitting diodes (LEDs). The purity and quality of EAI directly impact the crystallographic structure, morphology, and ultimately the performance and stability of the resulting perovskite films. This document provides a detailed protocol for the synthesis, purification, and characterization of high-purity this compound iodide.

Chemical Reaction

The synthesis of this compound iodide proceeds through an acid-base neutralization reaction between ethylamine and hydroiodic acid. The ethylamine acts as a Lewis base, donating a pair of electrons to a proton from the hydroiodic acid, forming the this compound cation and the iodide anion.

Caption: Chemical reaction for the synthesis of this compound iodide.

Experimental Protocol

This protocol details the synthesis of high-purity this compound iodide from ethylamine and hydroiodic acid.

Materials and Equipment

| Reagents | Equipment |

| Ethylamine solution (70% in water) | Round-bottom flask (250 mL) |

| Hydroiodic acid (57 wt% in water) | Magnetic stirrer and stir bar |

| Diethyl ether (anhydrous) | Ice bath |

| Ethanol (anhydrous) | Rotary evaporator |

| Deionized water | Schlenk line or vacuum oven |

| Buchner funnel and filter paper | |

| Glassware for recrystallization |

Synthesis of this compound Iodide

A widely adopted method for synthesizing this compound iodide involves the reaction of ethylamine with hydroiodic acid.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add a specific volume of ethylamine solution. The reaction is typically performed in an ice bath to control the exothermic nature of the acid-base neutralization.

-

Addition of Hydroiodic Acid: Slowly add a stoichiometric amount of hydroiodic acid dropwise to the stirred ethylamine solution at 0°C. Continuous stirring is crucial to ensure homogenous mixing and to dissipate heat.

-

Reaction: Allow the mixture to react for 2-4 hours at 0°C, followed by stirring for another 2 hours at room temperature to ensure the reaction goes to completion.

-

Solvent Removal: The solvent is removed from the solution using a rotary evaporator at 50-60°C until a white or yellowish-white precipitate is formed.

Purification of this compound Iodide

Purification of the crude product is critical to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

-

Washing: The crude this compound iodide powder should be washed multiple times with anhydrous diethyl ether to remove residual impurities. This can be done by suspending the powder in diethyl ether, sonicating for a few minutes, and then filtering.

-

Recrystallization: Dissolve the washed powder in a minimal amount of hot anhydrous ethanol. Once fully dissolved, slowly add anhydrous diethyl ether until the solution becomes cloudy.

-

Crystal Growth: Allow the solution to cool down slowly to room temperature, and then place it in a refrigerator or freezer to promote the growth of white, needle-like crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. The purified this compound iodide crystals should be dried under vacuum for at least 24 hours to remove any residual solvent.

Quantitative Data Summary

| Parameter | Value |

| Reactants | |

| Ethylamine (70% in water) | ~25 mL (molar excess) |

| Hydroiodic Acid (57 wt% in water) | ~30 mL |

| Reaction Conditions | |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4-6 hours |

| Purification | |

| Washing Solvent | Anhydrous Diethyl Ether |

| Recrystallization Solvents | Anhydrous Ethanol / Anhydrous Diethyl Ether |

| Product | |

| Appearance | White crystalline solid |

| Expected Yield | > 80% |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound iodide.

Caption: Workflow for the synthesis of this compound iodide.

Characterization

To ensure the purity and identity of the synthesized this compound iodide, characterization using standard analytical techniques is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the this compound iodide and to detect any organic impurities.

-

X-ray Diffraction (XRD): XRD analysis can be performed on the powdered sample to confirm its crystalline structure and phase purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the this compound cation and to check for the absence of solvent residues.

By following this detailed protocol, researchers can reliably synthesize high-purity this compound iodide, a critical precursor for the fabrication of high-performance perovskite-based devices.

Application of Ethylammonium in Lead-Free Perovskite Solar Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for non-toxic and stable alternatives to lead-based perovskite solar cells has led to significant research into various lead-free material systems. Among these, tin-based, bismuth-based, and antimony-based perovskites have emerged as promising candidates. The incorporation of organic cations, such as ethylammonium (EA), has been explored as a strategy to enhance the efficiency and stability of these lead-free perovskite solar cells. This document provides a detailed overview of the application of this compound in these systems, summarizing key performance data and providing experimental protocols based on available research.

I. This compound in Tin-Based Perovskite Solar Cells

The incorporation of this compound and its derivatives in tin-based perovskite solar cells has shown considerable promise in improving device performance and stability.

Data Presentation

Table 1: Performance of this compound-Containing Tin-Based Perovskite Solar Cells

| Perovskite Composition | Additive/Modification | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Stability Notes | Reference |

| (EAxFA1-x)SnI3 | Partial EA+ substitution for FA+ | - | - | - | 13.24 | Details not specified | [1] |

| FASnI3 | 1% EDAI2 additive | - | - | - | 8.9 | Maintained for over 1400h in a glove box | [2] |

| {en}MASnI3 | Incorporation of ethylenediammonium (en) | 0.429 | 24.28 | 63.72 | 6.63 | Improved air stability compared to MASnI3 | [3] |

EA: this compound, FA: Formamidinium, EDAI2: Ethylenediammonium diiodide, MA: Mthis compound, en: ethylenediammonium

Experimental Protocols

Protocol 1: Fabrication of (EAxFA1-x)SnI3 Perovskite Solar Cells (Hypothetical protocol based on typical tin-based PSC fabrication)

This protocol is a generalized procedure and requires optimization for specific EA concentrations.

1. Precursor Solution Preparation:

-

Dissolve Formamidinium Iodide (FAI) and this compound Iodide (EAI) in a mixed solvent of N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v). The total molar concentration of the A-site cations should be stoichiometric with the tin source.

-

Add Tin (II) Iodide (SnI2) to the solution to form the perovskite precursor. A common additive, Tin (II) Fluoride (SnF2), is often included (e.g., 10 mol%) to suppress the oxidation of Sn2+.

-

Stir the solution at an elevated temperature (e.g., 70 °C) for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).

2. Device Fabrication (n-i-p architecture):

-

Substrate Cleaning: Sequentially clean FTO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.

-

Electron Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 or SnO2 onto the FTO substrate. For instance, a SnO2 nanoparticle solution can be spin-coated at 3000 rpm for 30 seconds, followed by annealing at 150 °C for 30 minutes.

-

Perovskite Layer Deposition:

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the prepared (EAxFA1-x)SnI3 precursor solution onto the ETL. A two-step spin-coating process is often used (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s).

-

During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film at a moderate temperature (e.g., 80-100 °C) for 10-20 minutes.

-

-

Hole Transport Layer (HTL) Deposition: Spin-coat a solution of a hole-transporting material, such as Spiro-OMeTAD, onto the perovskite layer.

-

Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact to complete the device.

Protocol 2: Fabrication of FASnI3 Solar Cells with Ethylenediammonium Diiodide (EDAI2) Additive

This protocol is based on the work by Jokar et al., which demonstrated improved stability and performance.[2]

1. Precursor Solution Preparation:

-

Prepare a precursor solution of Formamidinium Tin Iodide (FASnI3).

-

Add 1% (molar ratio) of Ethylenediammonium Diiodide (EDAI2) to the precursor solution.

2. Device Fabrication:

-

Follow the device fabrication steps outlined in Protocol 1, using the EDAI2-containing precursor solution for the perovskite layer deposition. The original study highlights a gradual improvement in device performance with storage time in an inert environment, suggesting a slow passivation process.[2]

Role of this compound in Tin-Based Perovskites

The incorporation of this compound or its derivatives in tin-based perovskites is believed to contribute to:

-

Crystal Structure Modification: The larger size of the EA cation compared to MA or FA can influence the perovskite crystal structure, potentially improving its stability.

-

Defect Passivation: Amine groups in the organic cations can passivate defects at the perovskite grain boundaries and surface, reducing non-radiative recombination and improving charge carrier lifetime.

-

Morphology Control: Additives like EDAI2 can influence the crystallization process, leading to more uniform films with larger grain sizes.

II. This compound in Bismuth-Based Perovskite Solar Cells

The application of this compound in bismuth-based perovskites is less explored compared to tin-based systems. Most research has focused on mthis compound bismuth iodide ((MA)3Bi2I9).

Data Presentation

Currently, there is a lack of specific quantitative data on the performance of this compound-based bismuth perovskite solar cells in the reviewed literature. Research has primarily focused on the synthesis and characterization of mthis compound bismuth iodide.[4][5]

Experimental Protocols

Protocol 3: Synthesis of Mthis compound Bismuth Iodide (MA)3Bi2I9 (for reference)

This protocol, adapted from Abdulkareem et al., can serve as a starting point for exploring the incorporation of this compound.[6]

1. Precursor Solution Preparation:

-

Dissolve Mthis compound Iodide (MAI) (160 mg) and Bismuth (III) Iodide (BiI3) (590 mg) in a 1:1 molar ratio in a chosen solvent system. The study explored Gamma-Butyrolactone (GBL) enhanced with Methylamine (MA) and Acetonitrile (ACN).

-

Heat the solution at 110 °C for 1 hour while stirring at 500 rpm to achieve a homogeneous solution.

-

Allow the solution to cool to room temperature.

2. Film Deposition:

-

Spin-coat the precursor solution onto a substrate at 1000 rpm for 50 seconds.

-

Anneal the film at 100 °C for 10 minutes.

To adapt this protocol for this compound, one could substitute Mthis compound Iodide (MAI) with this compound Iodide (EAI) or use a mixed-cation approach with both MAI and EAI. The solvent system and processing parameters would likely require significant optimization.

III. This compound in Antimony-Based Perovskite Solar Cells

Similar to bismuth-based systems, the use of this compound in antimony-based perovskite solar cells is not well-documented in the available literature. Research has predominantly focused on other organic cations like mthis compound and formamidinium.[7]

Data Presentation

There is currently no available data on the photovoltaic performance of this compound-containing antimony-based perovskite solar cells.

IV. Visualizations

Experimental Workflow for Lead-Free Perovskite Solar Cell Fabrication

References

- 1. mdpi.com [mdpi.com]

- 2. 2018研究成果 – 太陽光電實驗室 [diau08.lab.nycu.edu.tw]

- 3. Efficient Lead-Free Solar Cells Based on Hollow {en}MASnI3 Perovskites. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. nijotech.com [nijotech.com]

- 6. ajol.info [ajol.info]

- 7. trepo.tuni.fi [trepo.tuni.fi]

Application Notes and Protocols for Ethylammonium Bromide Surface Passivation of Perovskites

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface passivation of perovskite materials using ethylammonium bromide (EABr). The inclusion of EABr has been shown to improve the power conversion efficiency (PCE) and stability of perovskite solar cells by reducing surface defects and improving charge carrier dynamics.

Overview and Mechanism of Action

This compound bromide (EABr) is an organic ammonium salt that serves as an effective surface passivating agent for perovskite films. Its application, typically as a post-treatment step, addresses defects at the grain boundaries and on the surface of the 3D perovskite layer. The this compound (EA+) cation can interact with undercoordinated lead and halide ions, mitigating non-radiative recombination pathways. Furthermore, the bromide (Br-) ion can partially substitute iodide ions in the perovskite lattice, which can favorably modulate the bandgap and improve crystal quality.

The passivation mechanism primarily involves the formation of a 2D perovskite-like capping layer or the incorporation of EA+ cations at the perovskite surface. This layer can enhance moisture stability and facilitate more efficient charge extraction. Studies have shown that EABr treatment can lead to the formation of highly (100)-oriented perovskite crystals, which is beneficial for charge transport.[1][2]

Experimental Protocols

The following protocols are synthesized from multiple research sources to provide a comprehensive guide for fabricating and passivating perovskite solar cells with EABr.

Substrate Preparation and Electron Transport Layer (ETL) Deposition

-

Substrate Cleaning:

-

Fluorine-doped tin oxide (FTO) coated glass substrates (15 mm × 15 mm) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove organic residues and improve wettability.

-

-

Compact TiO₂ (c-TiO₂) Layer Deposition:

-

A compact TiO₂ layer is deposited on the FTO substrate. One method involves spin-coating a 0.30 M solution of titanium diisopropoxide bis(acetylacetonate) in 1-butanol at 2000 rpm for 30 s, followed by annealing at 550°C for 30 minutes.[3]

-

This process is typically repeated twice to ensure a pinhole-free layer.

-

-

Mesoporous TiO₂ (m-TiO₂) Layer Deposition:

-

A TiO₂ paste is prepared by mixing TiO₂ powder with ultrapure water, acetylacetone, and Triton X-100.

-

The paste is spin-coated onto the c-TiO₂ layer at 5000 rpm for 30 s.

-

The substrate is then annealed at 120°C for 5 minutes and subsequently at 550°C for 30 minutes to form the mesoporous scaffold.[3]

-

Perovskite Layer Fabrication (with incorporated EABr)

This protocol describes the incorporation of EABr directly into the perovskite precursor solution.

-

Perovskite Precursor Solution Preparation:

-

Prepare a stock solution of the desired perovskite precursor. For a standard MAPbI₃ perovskite, dissolve mthis compound iodide (MAI) and lead(II) chloride (PbCl₂) in a 3:1 molar ratio in N,N-dimethylformamide (DMF). For example, 190.7 mg of MAI and 111.2 mg of PbCl₂ in 500 µL of DMF.[3]

-

To this solution, add the desired amount of this compound bromide (EABr) and, if applicable, other additives like potassium iodide (KI) or rubidium iodide (RbI). The concentration of EABr can be varied, for instance, up to 40% molar ratio with respect to the MA cation.[1]

-

-

Perovskite Film Deposition:

-

Spin-coat the perovskite precursor solution onto the m-TiO₂/c-TiO₂/FTO substrate. A typical multi-step spin-coating process involves three cycles at 2000 rpm for 60 seconds.[3]

-

During the final spin-coating step, an anti-solvent dripping step can be employed. Several drops of a non-polar solvent like chlorobenzene are dispensed onto the spinning substrate to induce rapid crystallization and form a uniform film.

-

The substrate is then annealed on a hotplate. A typical annealing temperature is 190°C.[1]

-

EABr Surface Passivation (Post-Treatment)

This protocol details the application of EABr as a post-treatment to a pre-formed perovskite film.

-

Perovskite Film Fabrication:

-

Fabricate the 3D perovskite film (e.g., MAPbI₃) using a standard one-step or two-step deposition method on the prepared ETL substrate.

-

-

EABr Passivation Solution Preparation:

-

Prepare a dilute solution of EABr in a suitable solvent, typically isopropanol (IPA). A common concentration is around 1-2 mg/mL.

-

-

EABr Passivation Treatment:

-

Spin-coat the EABr solution onto the cooled perovskite film. A typical spin-coating speed is 4000 rpm for 30 seconds.

-

Anneal the EABr-treated film at a moderate temperature, for example, 100°C for 10 minutes, to promote the interaction between EABr and the perovskite surface and remove any residual solvent.

-

Hole Transport Layer (HTL) and Electrode Deposition

-

HTL Deposition:

-

Prepare a solution for the hole-transport layer. A standard spiro-OMeTAD solution consists of 72.3 mg of spiro-OMeTAD, 28.8 µL of 4-tert-butylpyridine, and 17.5 µL of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg Li-TFSI in 1 mL acetonitrile) in 1 mL of chlorobenzene.

-

Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

-

-

Electrode Deposition:

-

Finally, deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the solar cell.

-

Data Presentation

The following tables summarize the quantitative data from various studies on the effect of EABr on perovskite solar cell performance.

Table 1: Photovoltaic Parameters of Perovskite Solar Cells with and without EABr Additive.

| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| MAPbI₃ (Standard) | - | - | - | 9.33 | [1] |

| MA₀.₆₅EA₀.₃₀K₀.₀₅PbI₂.₁Br₀.₉ | 0.942 | 21.0 | - | 12.88 | [1] |

| Inverted PSC (Control) | - | - | - | 20.41 | [4] |

| Inverted PSC (EABr at bottom interface) | - | - | - | 21.06 | [4] |

Table 2: Influence of EABr and other Additives on Perovskite Properties.

| Additive(s) | Effect on Crystal Structure | Effect on Bandgap (Eg) | Impact on Stability | Reference |

| EABr and KI | Induces (100)-oriented cubic perovskite crystals | Increases Eg (from 1.340 eV to 1.377 eV for MA₀.₆₂₅EA₀.₂₅K₀.₁₂₅PbI₂.₅Br₀.₅) | Stabilizes the perovskite crystal by reducing total energy | [1] |

| EABr and RbI | Promotes crystal growth | Reduces effective mass, improves carrier mobility | Lowers total energy, making the crystal more stable | [3] |

| EABr (bottom interface) | Reduces unreacted PbI₂ at the interface | Lifts the valence band maximum from -5.38 eV to -5.09 eV | - | [4] |

Visualization

Experimental Workflow

Caption: Experimental workflow for perovskite solar cell fabrication with EABr treatment.

Passivation Mechanism

Caption: Logical flow of EABr passivation and its effects on perovskite film properties.

References

Application Notes and Protocols: The Role of Ethylammonium in Controlling Perovskite Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylammonium (EA) cations, primarily in the form of this compound bromide (EABr) and this compound chloride (EACl), to control the crystal growth of metal halide perovskites. The inclusion of EA as an additive in perovskite precursor solutions offers a versatile and effective method to improve film quality, passivate defects, and ultimately enhance the performance and stability of perovskite-based optoelectronic devices, such as solar cells and light-emitting diodes (LEDs).

Mechanism of Action

The incorporation of this compound cations into the perovskite lattice or at its interfaces influences crystal growth through several key mechanisms:

-

Crystal Structure Engineering: EA cations can modulate the crystallite structure of the perovskite film. The addition of EABr, for instance, has been shown to promote the formation of highly crystalline films with preferential grain orientation and reduced grain boundaries. This improved crystallinity enhances light absorption and facilitates more efficient charge carrier generation and transport.

-

Defect Passivation: Uncoordinated lead ions (Pb²⁺) and halide vacancies are common defects in perovskite films that act as non-radiative recombination centers, limiting device performance. The ammonium group (-NH₃⁺) in the EA cation can effectively passivate these defects. For example, EABr can react with and reduce the amount of unreacted lead iodide (PbI₂) at the interface between the perovskite layer and the charge transport layer.[1][2] Furthermore, EA cations can form hydrogen bonds with halide ions, which helps to suppress ion migration, a key factor in the operational instability of perovskite devices.

-

Morphology Control: The presence of EA-based additives can improve the wettability of the perovskite precursor solution on the substrate.[1][2] This leads to more uniform film deposition and coverage. Additionally, additives like EACl can induce a "secondary grain growth" mode, resulting in significantly larger crystal grains.[3][4] This reduction in grain boundary density minimizes charge carrier scattering and recombination.

-

Tuning Optoelectronic Properties: The incorporation of EA can alter the electronic band structure of the perovskite material. This allows for the tuning of its optical properties, such as the absorption and emission spectra. This is particularly useful in applications like perovskite LEDs, where precise color tuning is required.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound additives on the properties of perovskite films and the performance of corresponding solar cell devices as reported in the literature.

Table 1: Effect of this compound Bromide (EABr) on Perovskite Solar Cell Performance

| Additive Concentration | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) | Reference |

| 0% (Control) | 1.15 | 22.8 | 77.8 | 20.41 | [2] |

| EABr at interface | 1.20 | 23.1 | 79.5 | 21.06 | [2] |

| Co-addition with KI | 0.942 | 21.0 | - | 12.88 | [5] |

Table 2: Influence of this compound Chloride (EACl) on Perovskite Film and Device Properties

| Additive | Grain Size | Carrier Lifetime | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) | Reference |

| Control | - | - | - | - | - | 18.42 | [3][4] |

| EACl | Larger grains | Prolonged | - | - | - | 21.07 | [3][4] |

Experimental Protocols

The following are detailed protocols for the fabrication of perovskite films and solar cells incorporating this compound additives.

Protocol for Perovskite Film Deposition with this compound Bromide (EABr) Interfacial Modification

This protocol is adapted from a procedure for passivating the bottom interface of an inverted perovskite solar cell.[2]

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

-

This compound bromide (EABr)

-

Perovskite precursor solution (e.g., FAPbI₃-based)

-

Chlorobenzene (antisolvent)

-

Fullerene (C₆₀)

-

Bathocuproine (BCP)

-

Copper (Cu) electrode material

-

Appropriate solvents for each material

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

-

Hole Transport Layer (HTL) Deposition: Dissolve PTAA in toluene and spin-coat it onto the cleaned ITO substrates. Anneal the substrates at 100 °C for 10 minutes.

-

EABr Interfacial Layer Deposition: Prepare a dilute solution of EABr in isopropanol. Spin-coat the EABr solution onto the PTAA layer.

-

Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the EABr-modified PTAA layer. During the spin-coating process, dispense chlorobenzene as an antisolvent to induce rapid crystallization. Anneal the film at 150 °C for 15 minutes.

-

Electron Transport Layer (ETL) and Electrode Deposition: Sequentially deposit C₆₀, BCP, and a Cu electrode via thermal evaporation to complete the device structure.

Protocol for Perovskite Solar Cell Fabrication with this compound Bromide (EABr) and Rubidium Iodide (RbI) Co-additives

This protocol describes a method for fabricating perovskite solar cells with co-additives to improve performance and stability.[6]

Materials:

-

Fluorine-doped tin oxide (FTO) coated glass substrates

-

Titanium dioxide (TiO₂) paste

-

Mthis compound iodide (CH₃NH₃I)

-

Lead chloride (PbCl₂)

-

This compound bromide (EABr)

-

Rubidium iodide (RbI)

-

N,N-dimethylformamide (DMF)

-

Decaphenylcyclopentasilane (DPPS)

-

Hole transport material (e.g., Spiro-OMeTAD)

-

Gold (Au) or Silver (Ag) electrode material

Procedure:

-

Substrate and Electron Transport Layer Preparation: Clean FTO substrates and deposit a compact TiO₂ layer, followed by a mesoporous TiO₂ layer by spin-coating the respective precursor solutions and annealing at appropriate temperatures (e.g., 550 °C).[6]

-

Perovskite Precursor Solution Preparation: Prepare a stock solution of CH₃NH₃I and PbCl₂ (e.g., 3:1 molar ratio) in DMF. To this solution, add desired amounts of EABr and RbI.[6]

-

Perovskite Film Deposition: Spin-coat the perovskite precursor solution with additives onto the mesoporous TiO₂ layer. A multi-step spin-coating process can be employed. During the final spin-coating step, DPPS can be added.[6]

-

Annealing: Anneal the perovskite film at a suitable temperature (e.g., 120 °C) to promote crystallization.[6]

-

Hole Transport Layer and Electrode Deposition: Deposit the hole transport layer by spin-coating, followed by the thermal evaporation of the metal back contact (Au or Ag).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of this compound additives in perovskite crystal growth.

Experimental Workflow

Caption: General workflow for perovskite solar cell fabrication with this compound additives.

References

- 1. Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Secondary Grain Growth in Organic-Inorganic Perovskite Films with Ethylamine Hydrochloride Additives for Highly Efficient Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Ethylammonium-Based 2D Perovskites in Optoelectronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-dimensional (2D) Ruddlesden-Popper hybrid perovskites, particularly those incorporating ethylammonium (EA) as the large organic cation, are emerging as a promising class of materials for a variety of optoelectronic applications. Their unique quantum well-like structure, where inorganic lead halide octahedral layers are separated by organic EA cations, offers tunable optoelectronic properties and enhanced environmental stability compared to their 3D counterparts. These characteristics make them highly suitable for next-generation solar cells, light-emitting diodes (LEDs), and photodetectors.

This document provides detailed application notes and experimental protocols for the synthesis and fabrication of this compound-based 2D perovskite devices. It is intended to serve as a comprehensive guide for researchers and scientists in the field.

Optoelectronic Properties of this compound-Based 2D Perovskites

This compound-based 2D perovskites of the general formula (EA)₂A'n-1PbnX₃n+1 (where A' is a small cation like mthis compound (MA) and X is a halide) exhibit a range of tunable properties based on the number of inorganic layers (n). As 'n' increases, the bandgap of the material decreases, shifting the light absorption and emission to longer wavelengths.

Quantitative Data Summary

The following tables summarize key performance metrics for various this compound-based 2D perovskite optoelectronic devices reported in the literature.

| Perovskite Composition | Device Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Ref. |

| MA₀.₈₃EA₀.₁₇PbI₃ | Solar Cell | 10.22% | - | - | - | [1] |

| (EA)₂PbI₄ | Solar Cell | - | - | - | - | |

| (EA)₂(MA)Pb₂I₇ | Solar Cell | - | - | - | - |

Table 1: Performance Metrics of this compound-Based 2D Perovskite Solar Cells. Note: Data for pure EA-based 2D perovskite solar cells is limited in publicly available literature; the table includes a mixed-cation 3D-like perovskite with a significant EA component for reference.

| Perovskite Composition | Device Type | External Quantum Efficiency (EQE) | Emission Wavelength [nm] | Photoluminescence Quantum Yield (PLQY) | Ref. |

| PEA₂(Cs₁₋ₓEAₓPbBr₃)₂PbBr₄ (x=0.6) | LED | 12.1% | 488 (sky-blue) | >70% | |

| (EA)₂PbBr₄ | LED | - | - | - |

Table 2: Performance Metrics of this compound-Based 2D Perovskite Light-Emitting Diodes. Note: Data for pure EA-based perovskite LEDs is emerging; this table includes a closely related system where EA is incorporated to achieve blue emission.

| Perovskite Composition | Device Type | Responsivity [A/W] | Detectivity [Jones] | Response Time | Ref. |

| (PEA)₂PbI₄ | Photodetector | 1.07 | 2.96 x 10¹¹ | - | [2] |

| (TEA)₂PbI₄ | Photodetector | 0.36 | 2.46 x 10¹² | 1.7 MHz (frequency) |

Table 3: Performance Metrics of this compound-Based and Related 2D Perovskite Photodetectors. Note: Direct data for EA-based photodetectors is limited; performance of similar large-cation 2D perovskites like phenylthis compound (PEA) and thiophene-2-ethylammonium (TEA) are provided for reference.[2]

Experimental Protocols

Protocol 1: Synthesis of (EA)₂PbI₄ Perovskite Thin Films

This protocol describes a solution-based method for the synthesis of (EA)₂PbI₄ thin films, suitable for photodetector and solar cell applications.

Materials:

-

This compound iodide (EAI)

-

Lead(II) iodide (PbI₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chlorobenzene, anhydrous

-

Substrates (e.g., FTO-coated glass, quartz)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M precursor solution by dissolving EAI and PbI₂ in a 2:1 molar ratio in anhydrous DMF.

-